N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
CAS No.:
Cat. No.: VC9579710
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O3 |
|---|---|
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O3/c1-25-12-6-4-5-11(9-12)19-17(24)14-10-16(23)22-15-8-3-2-7-13(15)20-18(22)21-14/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21) |
| Standard InChI Key | DRJWQDGBGIBZTB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2 |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₈H₁₆N₄O₃, with a molecular weight of 336.3 g/mol. Its IUPAC name, N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide, reflects its hybrid structure:
-
A benzimidazole core fused with a pyrimidine ring.
-
A 3-methoxyphenyl group attached via a carboxamide linkage at position 2.
-
A ketone group at position 4 of the pyrimidine ring.
The canonical SMILES string, COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2, confirms the spatial arrangement of atoms. X-ray crystallography of related compounds reveals planar benzimidazole systems and non-coplanar methoxyphenyl groups, which influence intermolecular interactions .
Physicochemical Properties
Key properties include:
-
LogP: Estimated at 2.1 (indicating moderate lipophilicity).
-
Hydrogen bond donors/acceptors: 2 and 5, respectively.
-
Rotatable bonds: 4, suggesting conformational flexibility.
These traits impact solubility and bioavailability, critical for drug design.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
-
Pyrimidine Ring Construction: Cyclization using urea or thiourea in the presence of catalysts like HCl or acetic acid.
-
Methoxyphenyl Incorporation: Amide coupling between the pyrimido-benzimidazole intermediate and 3-methoxybenzoic acid using carbodiimide reagents.
A representative route is illustrated below:
Yields typically range from 40–60%, with purity confirmed via HPLC and NMR.
Analytical Characterization
-
IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N bend).
-
¹H-NMR: Signals at δ 3.8 ppm (methoxy group), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .
-
Mass Spectrometry: Molecular ion peak at m/z 336.3.
X-ray studies of analogs, such as N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide, reveal intramolecular hydrogen bonds stabilizing the structure .
Comparative Analysis of Structural Analogs
Research Gaps and Future Directions
Despite its potential, critical gaps remain:
-
In Vivo Studies: No pharmacokinetic or toxicity data exist for this compound.
-
Structure-Activity Relationships (SAR): The role of the methoxy group versus other substituents (e.g., hydroxyl, halogen) is unclear.
-
Target Identification: Mechanisms underlying observed activities require validation via proteomics or CRISPR screens.
Future work should prioritize:
-
Analog Synthesis: Modifying the pyrimidine ring or carboxamide linker to enhance potency.
-
Combination Therapies: Testing synergy with existing antimicrobials or chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume